N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of 1,3-diketones with hydrazines.
Amidation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Halogenating agents such as bromine or chlorine
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Major Products Formed
Reduction of nitro group: Amino derivative
Substitution of methoxy group: Halogenated derivative
Hydrolysis of carboxamide group: Carboxylic acid and amine
Scientific Research Applications
N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N3-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific application. For example, if it is used as an antimicrobial agent, it may exert its effects by inhibiting key enzymes or disrupting cell membrane integrity . The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- 1-methyl-3-nitropyrazole
Uniqueness
N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which can impart distinct chemical and biological properties. The combination of these functional groups with the pyrazole ring and carboxamide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12N4O4 |
---|---|
Molecular Weight |
276.25g/mol |
IUPAC Name |
N-(3-methoxy-5-nitrophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O4/c1-15-4-3-11(14-15)12(17)13-8-5-9(16(18)19)7-10(6-8)20-2/h3-7H,1-2H3,(H,13,17) |
InChI Key |
KINKGSNMUZODID-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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